

Check Availability & Pricing

# addressing conflicting data in Ervogastat research literature

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ervogastat |           |
| Cat. No.:            | B10831021  | Get Quote |

# **Ervogastat Research Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential conflicting or nuanced data in the **Ervogastat** research literature. The information is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: Why did **Ervogastat** monotherapy not meet the primary endpoint in the Phase 2 MIRNA trial for MASH?

A: In the Phase 2 MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) trial, **Ervogastat** monotherapy at various doses did not meet the composite primary endpoint of either MASH resolution without worsening of fibrosis or an improvement in fibrosis by at least one stage without worsening of MASH.[1] While all experimental groups, including monotherapy, showed greater effects on MASH resolution alone compared to placebo, the combination therapy with the acetyl-CoA carboxylase (ACC) inhibitor Clesacostat was required to meet the composite primary endpoint.[1] This suggests a potential synergistic effect is needed to achieve a more robust histological improvement in both MASH resolution and fibrosis in the patient population studied.

Q2: What is the clinical significance of the undesirable lipid profile observed with the **Ervogastat** and Clesacostat combination therapy?

## Troubleshooting & Optimization





A: The combination of **Ervogastat** and Clesacostat was associated with a "likely undesirable fasting lipid and apolipoprotein profile".[1][2] This is a known mechanistic consequence of ACC inhibitors like Clesacostat, which can lead to increased circulating triglycerides.[1] The coadministration of **Ervogastat**, a diacylglycerol acyltransferase 2 (DGAT2) inhibitor, is intended to mitigate this effect by inhibiting the final step of triglyceride synthesis.[1][3] While the combination therapy showed efficacy in the MIRNA trial, the impact on the lipid profile requires careful monitoring and further investigation in larger and longer-term studies to assess any potential cardiovascular risk.[2]

Q3: Why was no clinically significant drug-drug interaction (DDI) observed in vivo between **Ervogastat** and Clesacostat despite in vitro predictions?

A:In vitro studies indicated a potential for a drug-drug interaction, as **Ervogastat** is a substrate and potential inducer of the cytochrome P450 3A (CYP3A) enzyme, while Clesacostat is a potential time-dependent inhibitor of CYP3A.[4][5][6] However, a Phase 1 study in healthy adult participants (NCT03534648) found no clinically meaningful pharmacokinetic (PK) drug interaction when **Ervogastat** and Clesacostat were co-administered.[4][5][6] Specifically, the systemic exposures of **Ervogastat** remained unchanged in the presence of Clesacostat, and while there was a slight decrease in Clesacostat exposure when co-administered with **Ervogastat**, it was not considered clinically significant.[5][6] This highlights the importance of in vivo studies to confirm in vitro findings, as the complex interplay of metabolic pathways in a whole organism can sometimes differ from predictions based on isolated enzyme assays.

## **Troubleshooting Guides**

Guide 1: Interpreting Efficacy Results in NASH Clinical Trials

When evaluating the efficacy of **Ervogastat**, it is crucial to consider the specific endpoints of the clinical trial.

- Primary vs. Secondary Endpoints: The primary endpoint is the main result that is measured to see if the treatment had an effect. In the MIRNA trial, this was a composite endpoint.[1] Secondary endpoints provide additional information about the drug's effect.
- Monotherapy vs. Combination Therapy: As seen with Ervogastat, the efficacy can differ significantly when used alone versus in combination with another agent.[1] The rationale for







combination therapy, such as targeting multiple pathways in a complex disease like MASH, should be considered.[7][8]

• Statistical Significance: Pay close attention to p-values and confidence intervals to determine if the observed effects are statistically significant. For instance, in the MIRNA trial, the improvement in fibrosis by one stage or more was not greater in any experimental group compared with placebo.[1]

Guide 2: Managing Potential Metabolic Adverse Events in Preclinical Studies

Based on the clinical trial data for **Ervogastat**, researchers conducting preclinical studies should be aware of potential metabolic adverse events.

- Lipid Profile Monitoring: Given the observed undesirable lipid profile with the combination therapy, it is advisable to include comprehensive lipid panel assessments in preclinical models.[1][2]
- Glucose Homeostasis: The most common adverse event in the MIRNA trial was "inadequate control of diabetes".[1] Therefore, careful monitoring of glucose levels and insulin sensitivity is recommended in animal models, especially those with a diabetic or pre-diabetic phenotype.

## **Data Presentation**

Table 1: Summary of Key Efficacy Endpoints from the Phase 2 MIRNA Trial



| Endpoint                                               | Placebo (n=34)                                                       | Ervogastat 150 mg<br>+ Clesacostat 5 mg<br>(n=35) | Ervogastat 300 mg<br>+ Clesacostat 10<br>mg (n=30) |
|--------------------------------------------------------|----------------------------------------------------------------------|---------------------------------------------------|----------------------------------------------------|
| Composite Primary<br>Endpoint                          | 38%                                                                  | 66%                                               | 63%                                                |
| MASH Resolution w/o<br>Worsening of Fibrosis           | All experimental<br>groups showed<br>greater effects than<br>placebo |                                                   |                                                    |
| Improvement in Fibrosis ≥1 Stage w/o Worsening of MASH | Not greater than placebo in any experimental group                   | _                                                 |                                                    |

Data sourced from the MIRNA Phase 2 trial results as reported in the literature.[2]

Table 2: Summary of Key Adverse Events from the Phase 2 MIRNA Trial

| Adverse<br>Event                         | Placebo<br>(n=34) | Ervogas<br>tat 25<br>mg<br>(n=35) | Ervogas<br>tat 75<br>mg<br>(n=48) | Ervogas<br>tat 150<br>mg<br>(n=42) | Ervogas<br>tat 300<br>mg<br>(n=31) | Ervogas tat 150 mg + Clesaco stat 5 mg (n=35) | Ervogas tat 300 mg + Clesaco stat 10 mg (n=30) |
|------------------------------------------|-------------------|-----------------------------------|-----------------------------------|------------------------------------|------------------------------------|-----------------------------------------------|------------------------------------------------|
| Inadequa<br>te control<br>of<br>diabetes | 12%               | 17%                               | 10%                               | 7%                                 | 6%                                 | 6%                                            | 7%                                             |
| Serious<br>Adverse<br>Events             | 3%                | 3%                                | 10%                               | 2%                                 | 13%                                | 14%                                           | 7%                                             |



Data represents the percentage of patients reporting the adverse event. Sourced from the MIRNA Phase 2 trial results.[1]

Table 3: Summary of Pharmacokinetic Drug-Drug Interaction (DDI) Findings

| Parameter                             | In Vitro Prediction                                | In Vivo Finding (Phase 1<br>Study)                                                                            |
|---------------------------------------|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Ervogastat Metabolism                 | Primarily metabolized by CYP3A.[4]                 | No meaningful differences in systemic Ervogastat exposures when administered alone or with Clesacostat.[5][6] |
| Ervogastat as an Enzyme<br>Inducer    | Potential inducer of CYP3A.[4]                     | Mean systemic Clesacostat<br>exposures decreased by 12-<br>19% when co-administered<br>with Ervogastat.[5][6] |
| Clesacostat as an Enzyme<br>Inhibitor | Potential time-dependent inhibitor of CYP3A.[4][5] | No clinically meaningful PK drug interaction observed.[4][5]                                                  |

## **Experimental Protocols**

Phase 2 MIRNA Trial (NCT04321031)

- Objective: To assess the efficacy and safety of Ervogastat alone and in combination with Clesacostat in adults with biopsy-confirmed MASH and fibrosis stage 2 or 3.[1]
- Design: A randomized, double-blind, double-dummy, placebo-controlled, multicenter study.[1]
- Population: Adults with biopsy-confirmed MASH and F2-F3 fibrosis.[1]
- Intervention: Patients were randomized to receive various doses of **Ervogastat** monotherapy, **Ervogastat** in combination with Clesacostat, or placebo for 48 weeks.[1]
- Primary Endpoint: A composite endpoint of either MASH resolution without worsening of fibrosis or improvement in fibrosis by at least one stage without worsening of MASH, assessed by liver biopsy at week 48.[1]







• Key Assessments: Liver biopsies at baseline and week 48, safety and tolerability monitoring, and assessment of metabolic parameters.[1][9]

#### Phase 1 DDI Trial (NCT03534648)

- Objective: To assess the safety and pharmacokinetic drug interactions following coadministration of Clesacostat and Ervogastat in healthy participants.[4]
- Design: A Phase 1, non-randomized, open-label, fixed-sequence trial.[5]
- Population: Healthy adult participants.[4]
- Intervention: The study consisted of two cohorts. In Cohort 1, participants received
   Clesacostat alone followed by co-administration with Ervogastat. In Cohort 2, participants
   received Ervogastat alone followed by co-administration with Clesacostat.[5]
- Key Assessments: Pharmacokinetic profiles of both drugs were assessed at steady state
  when given alone and in combination. Safety and tolerability were monitored throughout the
  study.[4][5]

## **Visualizations**





Click to download full resolution via product page



Caption: Mechanism of action of **Ervogastat** and Clesacostat in the triglyceride synthesis pathway.



#### In Vivo Outcome

No clinically meaningful presence of Clesacostat.

Slight decrease in Clesacostat exposure with Ervogastat.

Click to download full resolution via product page

Caption: In vitro predictions vs. in vivo findings for the DDI between **Ervogastat** and Clesacostat.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medpagetoday.com [medpagetoday.com]
- 3. researchgate.net [researchgate.net]



- 4. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pfizer.com [pfizer.com]
- 8. Pfizer gets USFDA Fast Track Designation for Ervogastat plus Clesacostat to treat NASH [medicaldialogues.in]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- To cite this document: BenchChem. [addressing conflicting data in Ervogastat research literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831021#addressing-conflicting-data-in-ervogastat-research-literature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com